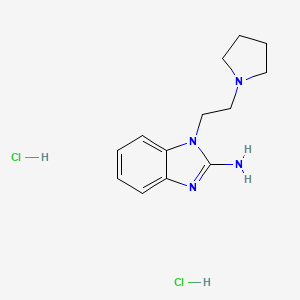
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl linker: The benzoimidazole intermediate is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base.
Attachment of the pyrrolidine ring: The final step involves the nucleophilic substitution of the ethylated benzoimidazole with pyrrolidine, often facilitated by a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole-2-ylamine: This compound features an indole core instead of a benzoimidazole, leading to different biological activities and applications.
1-(2-Pyrrolidin-1-yl-ethyl)-1H-pyrrole-2-ylamine: The pyrrole core in this compound also results in distinct properties and uses.
1-(2-Pyrrolidin-1-yl-ethyl)-1H-imidazole-2-ylamine: The imidazole core provides unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure, which imparts particular chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
435342-19-1 |
|---|---|
Molecular Formula |
C13H19ClN4 |
Molecular Weight |
266.77 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c14-13-15-11-5-1-2-6-12(11)17(13)10-9-16-7-3-4-8-16;/h1-2,5-6H,3-4,7-10H2,(H2,14,15);1H |
InChI Key |
ABLYBPVKUQQXML-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















